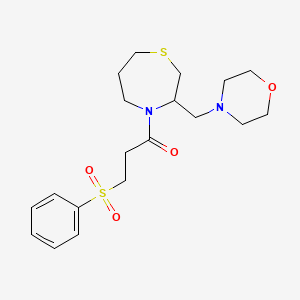

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one

Description

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that features a morpholine ring, a thiazepane ring, and a phenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S2/c22-19(7-14-27(23,24)18-5-2-1-3-6-18)21-8-4-13-26-16-17(21)15-20-9-11-25-12-10-20/h1-3,5-6,17H,4,7-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGOVRGSJPRGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Thiazepane Ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Morpholinomethyl Group: This step could involve the reaction of the thiazepane intermediate with morpholine and formaldehyde in a Mannich-type reaction.

Attachment of the Phenylsulfonyl Group: This could be achieved through sulfonylation of the intermediate with a phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction could be achieved using agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one would depend on its specific biological target. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating specific enzymes.

Interaction with Receptors: Modulating receptor activity.

Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one: can be compared with other compounds containing morpholine, thiazepane, or phenylsulfonyl groups.

Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid.

Thiazepane Derivatives: Compounds like 1,4-thiazepane-3,5-dione.

Phenylsulfonyl Derivatives: Compounds like phenylsulfonyl chloride.

Uniqueness

The uniqueness of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one lies in its combination of these three functional groups, which could confer unique biological activities and chemical reactivity.

Biological Activity

The compound 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Synthesis

The compound belongs to a class of thiazepan derivatives, which are characterized by their unique morpholine and sulfonyl functionalities. The synthesis typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of Thiazepan Ring : Utilizing appropriate thioketones and amines.

- Morpholinomethyl Group Introduction : Through alkylation reactions.

- Sulfonylation : Employing sulfonyl chlorides to introduce the phenylsulfonyl moiety.

The molecular formula is , with a molecular weight of approximately 364.47 g/mol.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives similar to 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one exhibit significant anticonvulsant properties. In a study evaluating various thiazepan derivatives, it was found that compounds with morpholine rings showed enhanced activity compared to their non-morpholine counterparts. This suggests that the morpholinomethyl group may play a crucial role in modulating neurological pathways involved in seizure activity .

Analgesic Properties

In addition to anticonvulsant effects, the compound has been tested for antinociceptive (pain-relieving) properties. Preclinical trials involving rodent models indicated that administration of the compound resulted in reduced pain responses in both thermal and chemical nociceptive tests. The mechanism appears to involve modulation of pain pathways in the central nervous system .

The proposed mechanism for the biological activity of this compound involves interaction with neurotransmitter systems, particularly GABAergic pathways. By enhancing GABA receptor activity, it may facilitate inhibitory neurotransmission, thereby exerting anticonvulsant and analgesic effects .

Study 1: Anticonvulsant Efficacy

A study published in Molecules assessed the anticonvulsant efficacy of various thiazepan derivatives, including our compound of interest. The results indicated a significant reduction in seizure frequency and duration when compared to control groups. Notably, compounds with longer propylene linkers exhibited superior efficacy .

Study 2: Pain Management Trials

Another investigation focused on the analgesic effects of thiazepan derivatives in animal models of chronic pain. The study revealed that the compound significantly alleviated pain behaviors associated with inflammatory conditions, suggesting its potential as a therapeutic agent for pain management .

Comparative Analysis

| Compound | Anticonvulsant Activity | Analgesic Activity | Mechanism |

|---|---|---|---|

| Compound A | Moderate | Low | GABAergic modulation |

| Compound B | High | Moderate | NMDA receptor inhibition |

| Target Compound | High | High | GABAergic modulation |

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one with high yield and purity?

- Methodological Answer :

- Multi-step synthesis : Begin with bromination of the thiazepane precursor, followed by morpholinomethylation and phenylsulfonylation. Ensure strict control of reaction parameters (e.g., 0–5°C for bromination, reflux for sulfonylation) to avoid side reactions .

- Solvent selection : Use polar aprotic solvents like DMF for sulfonylation to enhance reaction efficiency .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity .

- Characterization : Validate structure via H/C NMR, IR (to confirm sulfonyl C=O at ~1350 cm), and HRMS .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer :

- Spectroscopic analysis : Use H NMR to verify the presence of the morpholine methylene protons (δ 3.5–3.7 ppm) and phenylsulfonyl aromatic protons (δ 7.5–8.0 ppm). C NMR should confirm the ketone carbonyl at ~200 ppm .

- Crystallography : If single crystals are obtained, X-ray diffraction can resolve stereochemical ambiguities (e.g., thiazepane ring conformation) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential and morpholine’s solvation effects .

- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of interactions .

- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental bioactivity data to optimize substituents .

Q. What experimental design is optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours .

- Degradation analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of the sulfonyl group or thiazepane ring opening) .

- Statistical design : Apply a split-plot factorial design to evaluate temperature, pH, and ionic strength as variables, with ANOVA for significance testing .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-academic sources like BenchChem) and stratify by assay type (e.g., in vitro vs. in vivo) and cell line .

- Dose-response reevaluation : Replicate assays under standardized conditions (e.g., fixed incubation time, serum-free media) to isolate compound-specific effects .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between cancer cell lines?

- Methodological Answer :

- Cell line authentication : Verify STR profiles to rule out cross-contamination .

- Assay normalization : Calibrate ATP-based viability assays against a housekeeping gene (e.g., GAPDH) to control for metabolic variability .

- Mechanistic follow-up : Perform transcriptomics (RNA-seq) on resistant vs. sensitive lines to identify compensatory pathways (e.g., upregulated efflux pumps) .

Environmental and Safety Considerations

Q. What methodologies assess the compound’s environmental persistence and ecotoxicity?

- Methodological Answer :

- Fate studies : Measure hydrolysis half-life in water at pH 4–9 and photodegradation under UV light (λ = 254 nm) .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays (OECD 201) .

- Bioaccumulation modeling : Apply EPI Suite to estimate log Kow and BCF values, prioritizing metabolites with log Kow >3 .

Structure-Activity Relationship (SAR) Exploration

Q. How to optimize the compound’s pharmacokinetic profile through structural modification?

- Methodological Answer :

- LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) on the phenylsulfonyl moiety to reduce logP from ~3.5 to <2.5, enhancing solubility .

- Metabolic stability : Replace the morpholine ring with a piperazine derivative to block CYP3A4-mediated oxidation .

- Prodrug design : Mask the ketone as an ester pro-moiety for enhanced oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.